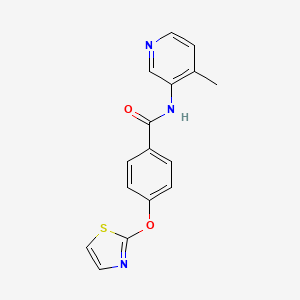

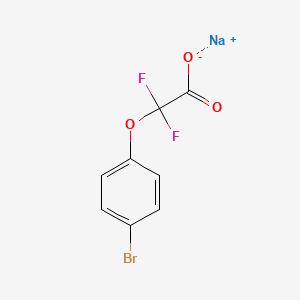

![molecular formula C10H7N5 B3011928 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- CAS No. 58259-75-9](/img/structure/B3011928.png)

2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- is a chemical compound that has been studied for its potential applications in scientific research. This compound is also commonly referred to as 2-APB, and it has been the focus of numerous studies in recent years. In

Scientific Research Applications

- UV-induced transformations of monomers of 2,3-diamino-2-butenedinitrile (DAMN) have been studied in argon matrices . Upon UV excitation (λ > 320 nm or λ > 295 nm), photoinduced hydrogen-atom transfer occurs, resulting in the generation of a tautomer involving a ketenimine group. Another photoproduct identified is 4-amino-1 H -imidazole-5-carbonitrile (AICN). These studies contribute to our understanding of photochemical processes and matrix-isolated species.

- DAMN and its isomer, 2,3-diaminofumaronitrile (DAFN), are tetramers of HCN due to their formula (C₄N₄H₄). DAMN is a product of HCN polymerization. Additionally, DAMN undergoes cis-trans photoisomerization to form DAFN. The trans isomer (DAFN) can further convert into AICN via photochemical processes .

- AICN, derived from DAMN, is an interesting compound. Imidazole derivatives have diverse biological activities, including antifungal, antibacterial, and antiviral properties. Researchers explore the potential of AICN and related compounds in medicinal chemistry .

- DAMN and its derivatives may find applications in materials science. Their unique structure and reactivity could lead to novel materials, such as functional polymers or coordination complexes. Additionally, DAMN can serve as a building block for organic synthesis, enabling the creation of complex molecules .

- Theoretical calculations and spectroscopic studies play a crucial role in understanding DAMN’s behavior. Researchers use computational methods to predict structures, vibrational frequencies, and electronic properties. Experimental IR spectra provide valuable insights into the compound’s vibrational modes and electronic transitions .

- DAMN and related compounds offer intriguing case studies for chemical education. Exploring their properties, reactivity, and applications can enhance students’ understanding of organic chemistry concepts. Outreach programs can use these examples to engage the public in discussions about chemical research and its impact .

Photochemistry and Matrix Isolation Studies

Polymerization and Isomerization

Imidazole Derivatives and Medicinal Chemistry

Materials Science and Organic Synthesis

Computational Chemistry and Spectroscopy

Chemical Education and Outreach

properties

IUPAC Name |

(Z)-2-amino-3-(pyridin-2-ylmethylideneamino)but-2-enedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c11-5-9(13)10(6-12)15-7-8-3-1-2-4-14-8/h1-4,7H,13H2/b10-9-,15-7? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXZOBOUYKNUEK-GEZCQDGOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NC(=C(C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C=N/C(=C(/C#N)\N)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3011849.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)

![N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3011857.png)

![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)

![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)